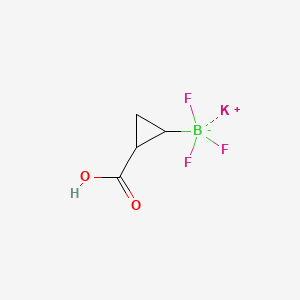
Potassium (2-carboxycyclopropyl)trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-carboxycyclopropyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a cyclopropyl ring and a trifluoroborate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-carboxycyclopropyl)trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the trifluoroborate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Potassium (2-carboxycyclopropyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various boron-containing compounds. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Potassium (2-carboxycyclopropyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which potassium (2-carboxycyclopropyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps to form new bonds. The cyclopropyl ring may also participate in ring-opening reactions, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium (4-cyanophenyl)trifluoroborate
- Potassium (2,2-difluorocyclopropyl)trifluoroboranuide
Uniqueness
Potassium (2-carboxycyclopropyl)trifluoroboranuide is unique due to the presence of both a cyclopropyl ring and a carboxyl group, which can influence its reactivity and stability
特性
分子式 |
C4H5BF3KO2 |
|---|---|
分子量 |
191.99 g/mol |
IUPAC名 |
potassium;(2-carboxycyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C4H5BF3O2.K/c6-5(7,8)3-1-2(3)4(9)10;/h2-3H,1H2,(H,9,10);/q-1;+1 |
InChIキー |
BIDMAZVHHDIYOX-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CC1C(=O)O)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



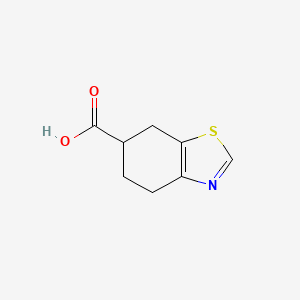

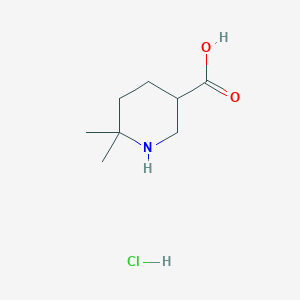


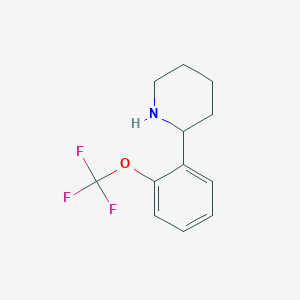
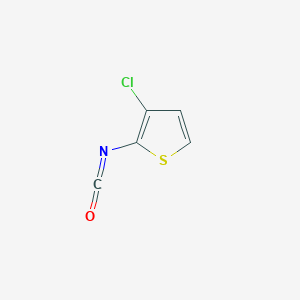

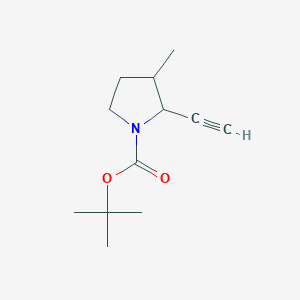
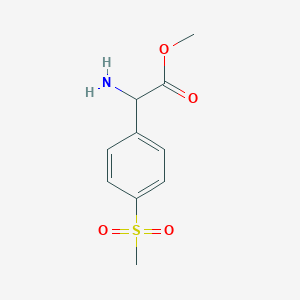
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
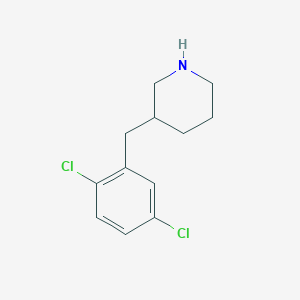
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
